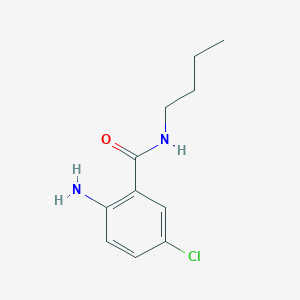

2-Amino-N-butyl-5-chlorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-amino-N-butyl-5-chlorobenzamide |

InChI |

InChI=1S/C11H15ClN2O/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) |

InChI Key |

OWHGVHGRBICTCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Chemical Modification Studies of 2 Amino N Butyl 5 Chlorobenzamide Derivatives

Influence of N-Alkyl Substituents on Biological Activities of Benzamide (B126) Analogues

The nature of the N-alkyl substituent on the amide group plays a significant role in the biological activity of benzamide analogues, primarily through steric effects that influence how the molecule fits into a target's binding site. Research on a series of 5′-N,N-dialkyluronamide derivatives, which are structurally related to benzamides, has shown that steric factors are crucial for binding affinity. dongguk.edu

Studies on adenosine (B11128) receptor (AR) antagonists revealed that derivatives with smaller 5′-N,N-dimethyluronamide groups exhibited higher binding affinity compared to those with larger 5′-N,N-dialkyl or 5′-N,N-cycloalkylamide groups. dongguk.edu This suggests that bulky substituents on the amide nitrogen can create steric hindrance, impeding optimal interaction with the receptor. This principle is further supported by findings in other benzamide series, where a general trend indicates that less sterically demanding substitutions attached to the molecule may reduce obstacles for binding to a target receptor, thereby increasing activity. nih.gov

Table 1: Influence of N-Alkyl Substituent Size on Binding Affinity

| Substituent Group | Relative Size | Biological Effect | Source |

|---|---|---|---|

| N,N-dimethyl | Small | Higher binding affinity | dongguk.edu |

| N,N-diethyl | Larger | Lower binding affinity | dongguk.edu |

This data underscores that for 2-Amino-N-butyl-5-chlorobenzamide, the length and branching of the N-butyl chain are critical parameters that can be fine-tuned to either enhance or diminish its biological effects.

Impact of Halogen Substitution Patterns on Pharmacological Profiles

The position and identity of halogen atoms on the benzene (B151609) ring are key determinants of a benzamide derivative's pharmacological profile. Halogens influence the electronic properties of the ring and can form specific interactions, such as halogen bonds, with biological targets.

For example, in the pursuit of potent A₃ adenosine receptor antagonists, a derivative with a bromine atom at the 3-position of a benzyl (B1604629) group (a N⁶-(3-bromobenzyl) derivative) exhibited the highest binding affinity (Ki = 9.32 nM) within its series. dongguk.edu In a different context, studies on the fungicidal activity of benzamide derivatives showed that compounds with a fluorine atom at the 2-position of the benzene ring had superior inhibitory activity against tested fungi compared to other halogenated or non-halogenated analogues. nih.gov

The parent compound, this compound, features a chlorine atom at the 5-position. Based on SAR principles, altering the halogen (e.g., to bromine or fluorine) or its position on the ring could significantly modulate the compound's potency and selectivity for its biological target.

Table 2: Effect of Halogen Substitution on Biological Activity

| Compound Series | Halogen Substituent & Position | Observed Activity | Source |

|---|---|---|---|

| Adenosine Receptor Antagonists | 3-Bromo | High binding affinity (Ki = 9.32 nM) | dongguk.edu |

These findings illustrate that the halogenation pattern is a critical variable in the design of bioactive benzamide derivatives.

Role of Amino and Amide Moieties in Ligand-Target Recognition

The amino and amide groups are fundamental to the biological activity of this compound, serving as key points of interaction for ligand-target recognition. These groups can act as both hydrogen bond donors and acceptors, anchoring the molecule within its binding site. nih.gov

The amide moiety is particularly important for forming hydrogen bonds with target enzymes or receptors. nih.gov For instance, molecular modeling of certain kinase inhibitors revealed that the carbonyl group of the benzamide moiety forms a hydrogen bond with the amide group of an aspartic acid residue (Asp-381) in the binding pocket. nih.gov Similarly, the secondary amine (N-H) of the amide linker can also form crucial hydrogen-bond interactions. nih.gov In one documented case, a benzamide derivative was stabilized in its binding pocket by a combination of hydrophobic interactions, a π-π interaction, and a hydrogen bond. mdpi.com

The 2-amino group significantly influences the electronic properties of the molecule. As an electron-donating group, it can enhance certain biological activities, such as antioxidant potential. acs.org Conversely, modifying this group, for instance through acylation, transforms it into an electron-withdrawing substituent, which can drastically alter the compound's activity profile. chemicalbook.com

Rational Design Principles for Optimizing Bioactivity in this compound Analogues

The principles of rational drug design allow for the systematic optimization of lead compounds like this compound. This process leverages an understanding of SAR to make targeted chemical modifications that enhance potency and selectivity.

A key strategy is structure-based drug design, which uses high-resolution structural data, such as X-ray co-crystal structures of a ligand bound to its target. nih.govnih.gov This information provides a detailed map of the binding site, revealing opportunities for improvement. For example, in the development of selective PKMYT1 inhibitors, researchers designed 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives. nih.gov Co-crystallography confirmed that introducing specific chemical groups to form key binding interactions with the amino acid residues Asp251 and Tyr121 greatly enhanced the inhibitor's potency and selectivity. nih.gov

Another design principle involves the use of flexible linkers to position functional groups optimally within a binding site or to circumvent steric clashes with bulky residues. nih.gov By applying these principles to this compound, medicinal chemists can:

Modify the N-butyl chain to optimize steric fit and hydrophobic interactions.

Alter the 5-chloro substituent by changing its position or halogen type to improve electronic properties and form specific halogen bonds.

Introduce new functional groups onto the benzamide scaffold to create additional hydrogen bonds or other favorable interactions with the target, guided by structural biology data. nih.gov

This systematic approach led to the identification of a potent and orally active tubulin inhibitor, compound 48 , which was developed through extensive SAR studies of benzamide derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it must adopt a specific orientation to bind effectively to its target. For benzamide derivatives, a key conformational parameter is the torsion angle around the bond connecting the amide group to the phenyl ring. nih.gov

Analysis of benzamidinium-containing compounds in the Protein Data Bank (PDB) shows two major conformational preferences when bound to a protein:

A planar conformation , where the torsion angle is between -10° and 10°.

A twisted conformation , where the angle is outside this range. nih.gov

Interestingly, the most frequently observed conformation in protein-ligand complexes is the planar one. nih.gov This contrasts with the conformations observed in small molecule crystal structures from the Cambridge Structural Database (CSD), where only a non-planar (twisted) conformation is typically found, with an average torsion angle of 33°. nih.gov

This discrepancy highlights a crucial concept in drug design: the bioactive conformation (the shape a molecule adopts when bound to its target) may differ significantly from its preferred conformation in a crystal or in solution. nih.gov Therefore, understanding the conformational flexibility of this compound and its analogues is essential for accurately predicting and optimizing their binding efficacy. A detailed knowledge of the preferred bound conformation can guide modifications to improve affinity and selectivity for the intended biological receptor. nih.gov

Mechanistic Investigations of 2 Amino N Butyl 5 Chlorobenzamide S Biological Actions

Modulation of Biochemical Pathways by 2-Amino-N-butyl-5-chlorobenzamide and its Derivatives

The biological effects of this compound and its analogs are mediated through their interaction with and modulation of various biochemical pathways. Research on related benzamide (B126) and benzophenone (B1666685) derivatives has revealed their potential to act as inhibitors of key enzymes and modulators of signaling cascades.

For instance, derivatives of 2-aminobenzophenone (B122507) have been investigated as inhibitors of p38 MAP kinase, a key enzyme in cellular signaling pathways that control inflammation and apoptosis. chemicalbook.com Additionally, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have demonstrated the ability to inhibit the growth of human leukemia cells. nih.gov These compounds were found to induce a transient cell-cycle delay at lower concentrations and trigger cell death at higher concentrations, suggesting interference with pathways that regulate cell proliferation and survival. nih.gov

The antimicrobial activity observed in some 2-aminobenzamide (B116534) derivatives points towards the disruption of essential biochemical pathways in microorganisms. nih.gov While the precise targets are often multifactorial, they can include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

The table below summarizes the observed biological activities and the likely biochemical pathways modulated by derivatives structurally related to this compound.

| Derivative Class | Biological Activity | Potentially Modulated Pathway(s) |

| N-(2-amino-5-chlorobenzoyl)benzamidoximes | Anticancer (Leukemia) | Cell cycle regulation, Apoptosis |

| 2-Aminobenzophenone derivatives | Anti-inflammatory | p38 MAP kinase signaling |

| 2-Aminobenzamide derivatives | Antimicrobial | Bacterial metabolic or biosynthetic pathways |

Analysis of Regioselectivity and Stereochemical Determinants in Biological Interactions

The biological activity of this compound and its analogs is profoundly influenced by the arrangement and nature of their chemical substituents, a concept known as regioselectivity and stereochemistry. The specific placement of functional groups on the benzamide scaffold dictates how the molecule interacts with its biological target.

Studies on various substituted benzamide and benzimidazole (B57391) derivatives have highlighted the critical role of substituent positioning. For example, in a series of pentacyclic benzimidazole derivatives, the antiproliferative activity was strongly dependent on the position of the nitrogen atom in the quinoline (B57606) moiety and the location and nature of side chains on the pentacyclic framework. nih.gov A derivative with an amino side chain at a specific position (position 7) exhibited the most potent activity. nih.gov

Similarly, research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed that the nature of the substituent on the amide nitrogen significantly impacts inhibitory potential. nih.gov Compounds with aromatic aniline (B41778) groups generally showed better activity due to pi-pi stacking interactions with amino acid residues in the enzyme's active site, whereas compounds with n-propyl or n-butyl substituents (like in this compound) displayed lower inhibitory potential in that specific series, likely due to fewer pi-pi interactions. nih.gov

The influence of substituent position is further illustrated by comparing methyl-substituted analogs. A meta-methyl substituted compound was found to be more active than its para- or ortho-substituted counterparts due to favorable hydrophobic interactions with specific amino acid residues. nih.gov

These findings underscore the importance of the precise three-dimensional arrangement of atoms and functional groups for optimal biological activity. The chloro group at position 5 and the N-butyl group of this compound are therefore critical determinants of its interaction with biological macromolecules, influencing its binding affinity, selectivity, and ultimately, its pharmacological profile.

| Compound/Derivative Class | Structural Feature | Impact on Biological Activity |

| Pentacyclic benzimidazole derivatives | Position of N in quinoline and side chain location | Strong influence on antiproliferative activity |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Aromatic vs. alkyl amide substituent | Aromatic groups enhanced inhibitory potential via pi-pi interactions |

| Methyl-substituted benzamide derivatives | meta-positioning of methyl group | Increased activity due to favorable hydrophobic interactions |

Preclinical Biological Evaluation and Model Systems for 2 Amino N Butyl 5 Chlorobenzamide

In Vitro Biological Activity Profiling

Information regarding the in vitro biological activity of 2-Amino-N-butyl-5-chlorobenzamide is largely absent from the public domain. This includes a lack of data on its performance in various standard assays.

Cell-Based Assays for Compound Screening and Efficacy Assessment

No specific studies utilizing cell-based assays to screen or assess the efficacy of this compound were identified. Such assays are fundamental in early-stage drug discovery to determine a compound's potential cytotoxic or therapeutic effects on various cell lines.

Enzyme Activity Assays for Potency Determination

There is no available information on the potency of this compound from enzyme activity assays. These assays are crucial for understanding if a compound can inhibit or modulate the activity of specific enzymes that are implicated in disease pathways.

Receptor Binding Assays for Affinity and Selectivity

Data from receptor binding assays, which would determine the affinity and selectivity of this compound for specific biological receptors, could not be located. This information is vital for predicting a compound's mechanism of action and potential off-target effects.

Comprehensive Antimicrobial Screening Platforms

While general benzamide (B126) structures are sometimes explored for antimicrobial properties, no specific results from comprehensive antimicrobial screening platforms for this compound have been published.

Antiprotozoal Activity Evaluation

Similarly, there is no publicly available data on the evaluation of this compound for any antiprotozoal activity.

In Vivo Preclinical Research Models

Consistent with the lack of in vitro data, no studies detailing the use of this compound in in vivo preclinical research models were found. Such studies in animal models are a critical step in evaluating the safety and efficacy of a potential therapeutic agent before it can be considered for human trials.

Application in Murine Models for Efficacy and Pharmacodynamic Studies (e.g., Xenograft Models)

Following a comprehensive review of scientific literature, no publicly available research data was identified regarding the application of this compound in murine models for efficacy and pharmacodynamic studies, including xenograft models. Extensive searches of scholarly databases and scientific repositories did not yield any studies detailing the use of this specific compound in animal models to assess its therapeutic potential or its effect on biological systems.

Utilization of Animal Models for Specific Disease Pathologies

Similarly, a thorough investigation found no documented use of this compound in animal models for the study of specific disease pathologies. The current body of scientific literature does not appear to contain any preclinical research that evaluates the efficacy or mechanism of action of this compound in the context of any particular disease.

Due to the absence of available data, a detailed discussion and data tables for these sections cannot be provided. Further research and publication in peer-reviewed journals are necessary to elucidate the potential role of this compound in preclinical applications.

Computational and Theoretical Studies on 2 Amino N Butyl 5 Chlorobenzamide and Benzamide Analogues

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical insights into the mechanism of action. pensoft.net For benzamide (B126) derivatives, docking studies have been extensively used to explore their interactions with a variety of biological targets.

Docking analyses consistently show that the amidic carbonyl group of benzamides is crucial for forming hydrogen bonds with receptor residues. mdpi.com For instance, in studies involving nematode complex II, this carbonyl group establishes H-bonds with Trp215 and Tyr96 residues. mdpi.com Similarly, the substituted benzene (B151609) ring (Ring A) plays a key role through halogen and hydrophobic interactions. mdpi.com In the context of Alzheimer's disease, docking simulations of novel benzamides against Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) have revealed dominant interactions with residues like tyrosine (TYR-337 and TYR-124). mdpi.com

For 2-Amino-N-butyl-5-chlorobenzamide, it can be inferred that the 2-amino group, the 5-chloro substituent, and the N-butyl chain would significantly influence its binding mode. The amino group can act as a hydrogen bond donor, the chloro group can participate in halogen bonding and hydrophobic interactions, and the flexible N-butyl group can explore hydrophobic pockets within a binding site. Studies on similar benzamide derivatives have shown that substitutions at these positions are critical for activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, compounds with an N-butyl substituent were found to have decreased inhibitory potential against α-glucosidase compared to aryl-substituted analogues, which was attributed to fewer pi-pi interactions. nih.gov

Table 1: Summary of Molecular Docking Studies on Benzamide Analogues

| Target Protein | Ligand Type | Key Interacting Residues | Docking Software | Reference |

|---|---|---|---|---|

| Estrogen Receptor Alpha (ER-α) | Indole-based benzamides | Not specified | AutoDock Vina | pensoft.net |

| AChE / BACE1 | Phenylenediamine-based benzamides | TYR-337, TYR-124, HIS-447, SER-203 | Not specified | mdpi.com |

| Nematode Complex II | Benzamide bioisosteres (e.g., Fluopyram) | Trp215, Tyr96, Arg74 | MOE | mdpi.com |

| α-Glucosidase / α-Amylase | 2-chloro-5-sulfamoyl-N-alkyl/aryl-benzamides | Not specified | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Analyzing Conformational Stability and Binding Dynamics

To move beyond the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. mdpi.com MD simulations offer a dynamic view of the ligand-receptor complex, assessing its stability and the persistence of interactions over time. pensoft.netvignan.ac.in

For benzamide derivatives, MD simulations have been used to confirm the stability of docked poses by analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA). pensoft.net In a study on indole-based benzamides targeting the estrogen receptor, 100 ns MD simulations were performed to validate the stability of the protein-ligand complexes. pensoft.netvignan.ac.in

These simulations can reveal that dynamic interactions may differ from the static docked pose. For example, while studying benzamide inhibitors of AChE, MD simulations showed that the ligands had a limited stabilizing effect but significantly reduced the enzyme's flexibility, suggesting a mechanism of inhibition based on increasing enzyme stiffness. mdpi.com Conformational analysis using molecular mechanics has also been crucial in understanding the receptor-bound conformations of benzamide antagonists for the dopamine (B1211576) D-2 receptor, concluding that they adopt low-energy, extended conformations when bound. nih.gov The conformational preferences of the benzamidinium moiety, a related structure, have been shown to vary between a planar and a twisted conformation when bound to a protein, which can be investigated through MD simulations. nih.gov

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for characterizing the electronic structure of molecules like this compound. nih.gov These methods provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry and determine electronic properties. For instance, DFT has been used to study the geometrical parameters of benzamide and its fluorinated derivatives, showing good agreement with expected values for aromatic rings. rjptonline.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic and optical properties. sci-hub.se The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. Studies on newly designed benzamide derivatives have used FMO analysis to predict their potential biological activities. nih.gov For example, the introduction of different substituent groups, such as N-benzhydryl, can alter the HOMO-LUMO gap and shift absorption spectra. nih.govsci-hub.se

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the sites of electrophilic and nucleophilic attack within a molecule. nih.gov The MEP surface visualizes the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For benzamide analogues, MEP analysis helps to understand intermolecular interactions, such as hydrogen bonding, which are vital for receptor binding. researchgate.net The negative potential is often located around electronegative atoms like oxygen and nitrogen. researchgate.net

Table 2: Quantum Chemical Properties of Benzamide Analogues (B3LYP/6-31G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Benzamide (R) | -6.724 | -1.071 | 5.653 | sci-hub.se |

| N-benzhydryl benzamide (L1) | -6.05 | -0.68 | 5.37 | nih.govsci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bioline.org.br This approach is a cornerstone of modern drug design.

QSAR studies on benzamide derivatives have been conducted to understand the structural requirements for various pharmacological activities. For example, a QSAR study on benzamide derivatives with antileukotriene activity helped to deduce the necessary structural features by comparing their conformations to that of leukotriene. nih.gov It was found that the ability of flexible alkyl chains to adopt specific lengths corresponding to the omega-chain of leukotriene was crucial for potent activity. nih.gov

In another study on benzylacetamides, a QSAR model for anticonvulsant activity was developed using 2D autocorrelation and GETAWAY descriptors, with the final model showing a high correlation coefficient (R² = 0.900). bioline.org.br These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more promising candidates. researchgate.net Structure-activity relationship (SAR) studies on benzamides as inhibitors of Mycobacterium tuberculosis have also highlighted the importance of substituents at the C-5 position, noting that electron-withdrawing groups were less tolerated while smaller, electron-rich substitutions were most active. acs.org

Computational Approaches for Molecular Design and Optimization

The ultimate goal of the aforementioned computational techniques is the rational design and optimization of new molecules with enhanced properties. For benzamide analogues, these approaches have proven invaluable.

By integrating docking, MD simulations, and QSAR, researchers can design novel compounds with predicted high activity and favorable characteristics. For instance, a systematic structure-activity relationship study of benzamide derivatives as tubulin inhibitors led to the identification of a potent and orally active compound. acs.orgnih.gov The design process was guided by ensuring the new molecules could occupy all three zones of the colchicine (B1669291) binding site on tubulin, an insight gained from structural and computational analysis. nih.gov

Similarly, computational design has been applied to create novel benzamide ligands with potential anticancer and antibacterial properties by modifying the parent benzamide structure and then evaluating the properties of the designed molecules using DFT. nih.gov Structure-based bioisosterism design, which combines physicochemical property analysis with in silico models like docking and homology modeling, has been used to develop benzamide analogues as potential anthelmintics targeting nematode complex II. mdpi.com These examples underscore how a multi-faceted computational strategy enables the targeted optimization of lead compounds, saving significant time and resources in the drug discovery pipeline.

Future Research Directions and Translational Perspectives for 2 Amino N Butyl 5 Chlorobenzamide

Strategic Development of Novel Therapeutic Lead Compounds

The 2-aminobenzamide (B116534) core structure is a recognized pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The strategic development of novel therapeutic lead compounds from 2-Amino-N-butyl-5-chlorobenzamide would involve leveraging this existing knowledge.

Future efforts could focus on creating a library of analogs by modifying the N-butyl chain and the chloro and amino substituents on the phenyl ring. This approach of generating a series of related compounds allows for the systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the therapeutic potential of a lead compound. For instance, studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have demonstrated that substitutions on the benzamide (B126) scaffold can lead to potent anti-tumor activity, inhibiting the growth of human leukemia cells. nih.gov By applying similar synthetic strategies to this compound, it may be possible to develop new candidates for cancer therapy.

Exploration of Underexplored Biological Targets and Pathways

The biological targets of many 2-aminobenzamide derivatives are still not fully elucidated. While some are known to interact with enzymes and receptors, the specific pathways they modulate often remain an area of active investigation. ontosight.ai For this compound, a key research direction would be to identify its specific molecular targets.

This exploration could involve a variety of modern chemical biology techniques. High-throughput screening of the compound against panels of known biological targets, such as kinases, proteases, and G-protein coupled receptors, could reveal potential mechanisms of action. Furthermore, unbiased approaches like chemical proteomics could be employed to identify novel protein binding partners within the cell. Understanding the specific biological targets and pathways affected by this compound is a critical step in translating this compound from a laboratory chemical to a potential therapeutic agent. The parent compound, 2-amino-5-chlorobenzamide (B107076), is known to be a versatile starting material for the synthesis of compounds with a wide range of biological activities, including analgesic and anti-vasodilation effects, as well as herbicidal and plant-regulating properties, suggesting a broad potential for its derivatives. google.com

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of green and efficient synthetic methods is a cornerstone of modern medicinal chemistry. While general methods for the synthesis of amides are well-established, there is always room for innovation, particularly in the context of sustainability and cost-effectiveness. The synthesis of the parent compound, 2-amino-5-chlorobenzamide, can be achieved through a two-step process starting from anthranilate, with a reported yield of over 85%. google.com

Future research into the synthesis of this compound could focus on one-pot reactions, which streamline the synthetic process by combining multiple steps into a single procedure, reducing solvent waste and purification efforts. For example, a one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, offering advantages such as milder reaction conditions and higher yields. sioc-journal.cn Applying similar principles to the synthesis of the N-butyl derivative could lead to more environmentally friendly and economically viable production methods. The use of novel catalysts and green solvents would also be a key area of investigation.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

The integration of computational modeling with experimental validation is a powerful paradigm in modern drug discovery. For this compound, a comprehensive characterization would benefit greatly from this synergistic approach.

Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzamide

| Property | Value | Source |

| Molecular Formula | C7H7ClN2O | nih.gov |

| Molecular Weight | 170.59 g/mol | nih.gov |

| XLogP3 | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Computational techniques such as molecular docking could be used to predict the binding of this compound to the active sites of potential biological targets. Molecular dynamics simulations could then be employed to study the stability of these interactions over time. These in silico studies can guide the design of more potent and selective analogs. The physicochemical properties of related 2-amino-5-chlorobenzophenone (B30270) derivatives have been evaluated in silico to predict their potential to cross the blood-brain barrier. scribd.com

Experimentally, advanced spectroscopic techniques such as 2D-NMR and X-ray crystallography would be invaluable for confirming the structure of the compound and its binding mode to target proteins. A comprehensive characterization using both computational and experimental tools would provide a deep understanding of the molecule's properties and potential for further development.

Opportunities for Collaborative Research in Interdisciplinary Chemical Biology

The multifaceted nature of drug discovery and development necessitates a collaborative approach. The journey of a compound like this compound from a chemical entity to a therapeutic agent would require expertise from various scientific disciplines.

Opportunities for collaborative research abound. Synthetic chemists could partner with computational chemists to design and synthesize novel analogs with improved properties. acs.org Biologists and pharmacologists would be essential for evaluating the biological activity and mechanism of action of these compounds in cellular and animal models. nih.gov Furthermore, collaborations with material scientists could lead to the development of novel drug delivery systems to enhance the efficacy of the compound. The development of novel protein scaffolds as therapeutics highlights the power of interdisciplinary approaches in creating new treatment modalities. nih.govnih.govresearchgate.net Such interdisciplinary collaborations are crucial for overcoming the challenges of drug development and for translating promising lead compounds into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.